

Technical Guide: Methyl 3-(2-aminophenoxy)benzoate and Related Isomers

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Compound of Interest

Compound Name:	Methyl 3-(2-aminophenoxy)benzoate
Cat. No.:	B1322956

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available chemical data for **Methyl 3-(2-aminophenoxy)benzoate** and its closely related structural isomers. Due to the limited availability of public data for the specific target compound, this guide extends its scope to include detailed information on key isomers for which experimental and computational data are accessible.

Methyl 3-(2-aminophenoxy)benzoate: Data Availability

As of late 2025, a specific CAS number for **Methyl 3-(2-aminophenoxy)benzoate** is not readily found in major chemical databases. The MDL number MFCD08688146 has been associated with this compound by some suppliers, but comprehensive technical data, including experimental properties and spectral analyses, remains largely unavailable in the public domain.

In the absence of specific data for the target compound, this guide will focus on the following structurally related isomers for which more information is available:

- Methyl 3-aminobenzoate
- Methyl 3-(2-aminophenyl)benzoate

- Methyl 3-(2-aminoethoxy)benzoate

Physicochemical and Spectral Data of Related Isomers

The following tables summarize the available quantitative data for the key isomers of **Methyl 3-(2-aminophenoxy)benzoate**.

Table 1: Physical and Chemical Properties

Property	Methyl 3-aminobenzoate	Methyl 3-(2-aminophenyl)benzoate	Methyl 3-(2-aminoethoxy)benzoate
CAS Number	4518-10-9	177171-13-0	153938-41-1
Molecular Formula	C ₈ H ₉ NO ₂	C ₁₄ H ₁₃ NO ₂	C ₁₀ H ₁₃ NO ₃
Molecular Weight	151.16 g/mol	227.26 g/mol	195.22 g/mol
Appearance	White to brown crystals or chunks	Not specified	Not specified
Melting Point	≥42 °C	Not specified	Not specified
XLogP3	1.5	2.7	Not specified
Hydrogen Bond Donors	1	Not specified	1
Hydrogen Bond Acceptors	2	Not specified	4

Table 2: Spectroscopic Data for Methyl 3-aminobenzoate (CAS: 4518-10-9)

Spectrum Type	Key Peaks / Shifts
¹ H NMR (CDCl ₃)	δ 7.41-6.84 (m, 4H, aromatic), 3.87 (s, 3H, OCH ₃), 3.80 (s, 2H, NH ₂)
¹³ C NMR	Data not readily available in summarized format.
IR Spectrum	Key stretches indicative of N-H (amine), C=O (ester), and aromatic C-H and C=C bonds.
Mass Spectrum (EI)	m/z Top Peak: 120, m/z 2nd Highest: 151 (Molecular Ion)

Experimental Protocols

Detailed experimental protocols for the synthesis of **Methyl 3-(2-aminophenoxy)benzoate** are not available. However, a plausible synthetic route can be devised based on established chemical reactions. A common approach for the synthesis of diaryl ethers is the Ullmann condensation, followed by the reduction of a nitro group to an amine.

General Protocol for the Synthesis of a Nitro-substituted Diaryl Ether via Ullmann Condensation

This protocol describes a general method for the coupling of a phenol with an aryl halide.

- Reaction Setup: In a round-bottom flask, combine the phenol (e.g., methyl 3-hydroxybenzoate), the aryl halide (e.g., 1-chloro-2-nitrobenzene), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).
- Solvent: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
- Reaction Conditions: Heat the mixture to a high temperature (typically 100-200 °C) and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for the Reduction of a Nitro Group to an Amine

This protocol describes the reduction of a nitroaryl compound to the corresponding aniline derivative.

- Reaction Setup: Dissolve the nitro-substituted diaryl ether in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
- Reducing Agent: Add a reducing agent. Common choices include:
 - Tin(II) chloride in concentrated hydrochloric acid.
 - Iron powder in acetic acid or ammonium chloride solution.
 - Catalytic hydrogenation using H_2 gas and a catalyst such as Palladium on carbon (Pd/C).
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
- Work-up:
 - For $SnCl_2$ or Fe reductions: Neutralize the reaction mixture with a base (e.g., NaOH or $NaHCO_3$ solution) and extract the product with an organic solvent.
 - For catalytic hydrogenation: Filter off the catalyst and concentrate the filtrate.
- Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

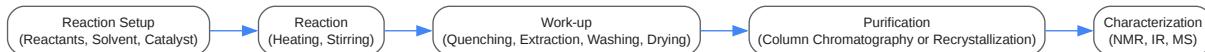
Proposed Synthetic Pathway for Methyl 3-(2-aminophenoxy)benzoate

The following diagram illustrates a plausible two-step synthesis for **Methyl 3-(2-aminophenoxy)benzoate**, starting from methyl 3-hydroxybenzoate and 1-chloro-2-nitrobenzene.

Caption: Proposed synthesis of **Methyl 3-(2-aminophenoxy)benzoate**.

Experimental Workflow for Synthesis and Purification

The diagram below outlines a general experimental workflow for the synthesis and purification of a target compound like the isomers discussed.



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Caption: General experimental workflow for organic synthesis.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways for **Methyl 3-(2-aminophenoxy)benzoate** or its close isomers, Methyl 3-(2-aminophenyl)benzoate and Methyl 3-(2-aminoethoxy)benzoate. Further research would be required to elucidate any potential biological roles of these compounds.

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